molecular formula C11H10Br2N2O B12272607 4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole

4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole

Cat. No.: B12272607
M. Wt: 346.02 g/mol
InChI Key: LYYXLSLVJIKTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole is a brominated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole typically involves the bromination of imidazole derivatives. One common method is the reaction of 1-(methoxymethyl)-2-phenyl-1H-imidazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted imidazoles with various functional groups.

    Oxidation: Imidazole N-oxides.

    Reduction: Debrominated imidazole derivatives.

Scientific Research Applications

4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxymethyl group enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-1-methyl-1H-imidazole
  • 4,5-Dibromo-1-(methoxymethyl)-2-methyl-1H-imidazole
  • 4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole

Uniqueness

This compound stands out due to the presence of both bromine atoms and a methoxymethyl group, which confer unique reactivity and potential for diverse applications. Compared to similar compounds, it offers enhanced binding affinity and specificity in biological systems, making it a valuable tool in medicinal chemistry and drug discovery .

Properties

IUPAC Name

4,5-dibromo-1-(methoxymethyl)-2-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2O/c1-16-7-15-10(13)9(12)14-11(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYXLSLVJIKTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=C(N=C1C2=CC=CC=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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